2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide
Overview
Description
“2-cyano-N-(1-methyl-1H-pyrazol-3-yl)acetamide” is a chemical compound with the CAS Number: 1183480-49-0 . It has a molecular weight of 164.17 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of cyanoacetamides like “this compound” can be carried out in several ways . One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8N4O/c1-11-5-3-6 (10-11)9-7 (12)2-4-8/h3,5H,2H2,1H3, (H,9,10,12) .Chemical Reactions Analysis
Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 164.17 .Scientific Research Applications
Coordination Chemistry and Antioxidant Activity
A study demonstrated the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). The complexes exhibited significant antioxidant activity, as evaluated by DPPH, ABTS, and FRAP assays. This suggests potential applications in designing coordination complexes with antioxidant properties (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds
The chemical served as a precursor in synthesizing various heterocycles, such as pyrrole, pyridine, and coumarin, demonstrating its utility in creating novel compounds with potential insecticidal properties against pests like Spodoptera littoralis (Fadda et al., 2017).
Antitumor Activity
Another research focused on synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives starting from 2-cyano-N-(thiazol-2-yl) acetamide, demonstrating promising antitumor activity against different cell lines. This highlights the potential of such compounds in cancer research and treatment strategies (Albratty et al., 2017).
Antimicrobial Applications
A study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety with demonstrated antimicrobial activity. This indicates the role of such compounds in developing new antimicrobial agents, addressing the need for novel treatments against resistant pathogens (Darwish et al., 2014).
Future Directions
Mechanism of Action
Target of Action
It is known that cyanoacetamide derivatives, which include 2-cyano-n-(1-methyl-1h-pyrazol-3-yl)acetamide, are important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It is known that the carbonyl and cyano functions of cyanoacetamide derivatives enable reactions with common bidentate reagents . The active hydrogen on C-2 of these compounds can participate in a variety of condensation and substitution reactions .
Biochemical Pathways
It is known that cyanoacetamide derivatives are used to synthesize various organic heterocycles , which can affect multiple biochemical pathways depending on their structure and functional groups.
Result of Action
It is known that many derivatives of cyanoacetamide have diverse biological activities , which suggests that this compound may also have various biological effects.
Action Environment
It is known that the synthesis of cyanoacetamide derivatives can be carried out under different reaction conditions , which suggests that the action of this compound may also be influenced by environmental factors.
Properties
IUPAC Name |
2-cyano-N-(1-methylpyrazol-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-11-5-3-6(10-11)9-7(12)2-4-8/h3,5H,2H2,1H3,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGWZHDAPARIID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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